molecular formula C10H17ClN2 B163739 N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride CAS No. 637-01-4

N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

Cat. No.: B163739
CAS No.: 637-01-4
M. Wt: 200.71 g/mol
InChI Key: DNRUPOAHVJBDJE-UHFFFAOYSA-N
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Description

The NORSOK M-710 standard is a specification for non-metallic sealing materials used in the oil and gas industry. It defines the requirements for elastomeric materials to ensure their performance in harsh environments, such as high temperatures, high pressures, and exposure to aggressive chemicals. The standard is widely recognized and used globally to ensure the reliability and safety of sealing materials in critical applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride plays a crucial role in biochemical reactions as a redox mediator. It interacts with bacterial cytochrome c oxidases, facilitating the transfer of electrons in the oxidase test . This interaction is essential for the colorimetric identification of pathogenic and non-pathogenic bacteria. The compound’s ability to donate electrons to cytochrome c makes it a valuable reagent in diagnostic assays and microbiological studies .

Cellular Effects

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride influences various cellular processes, particularly in bacterial cells. It affects cell function by participating in electron transport chains, which are crucial for cellular respiration . The compound’s interaction with cytochrome c oxidases impacts cell signaling pathways and gene expression, ultimately influencing cellular metabolism. Its role in the oxidase test highlights its significance in identifying bacterial species based on their respiratory enzyme activity .

Molecular Mechanism

The molecular mechanism of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride involves its ability to act as a redox mediator. It undergoes oxidation-reduction reactions, transferring electrons to cytochrome c oxidases . This electron transfer is critical for the oxidase test, where the compound’s oxidation state changes, leading to a colorimetric response. The binding interactions with cytochrome c oxidases and the subsequent electron transfer are fundamental to its function in biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride can change over time. The compound may darken in storage, indicating potential degradation . Its stability is crucial for consistent results in biochemical assays. Long-term studies have shown that the compound’s effectiveness in the oxidase test remains reliable when stored under appropriate conditions. Prolonged exposure to light and air may affect its performance .

Dosage Effects in Animal Models

The effects of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride in animal models vary with different dosages. At lower doses, the compound effectively participates in redox reactions without causing adverse effects . Higher doses may lead to toxicity, impacting cellular function and overall health. Studies have shown that maintaining an optimal dosage is crucial for achieving desired outcomes in biochemical assays and avoiding potential toxic effects .

Metabolic Pathways

N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is involved in metabolic pathways related to electron transport and redox reactions. It interacts with enzymes such as cytochrome c oxidases, facilitating electron transfer in cellular respiration . The compound’s role in these pathways is essential for maintaining cellular energy production and metabolic flux. Its interactions with cofactors and other biomolecules further enhance its significance in metabolic studies .

Transport and Distribution

Within cells and tissues, N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is transported and distributed based on its interactions with transporters and binding proteins . The compound’s ability to donate electrons to cytochrome c oxidases influences its localization and accumulation in specific cellular compartments. Understanding its transport mechanisms is crucial for optimizing its use in biochemical assays and ensuring accurate results .

Subcellular Localization

The subcellular localization of N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride is primarily associated with its role in electron transport chains. It is directed to specific compartments, such as mitochondria, where cytochrome c oxidases are located . The compound’s targeting signals and post-translational modifications play a role in its localization, ensuring its effective participation in redox reactions. This localization is vital for its function in biochemical assays and cellular respiration studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of elastomeric materials that meet the NORSOK M-710 standard involves the synthesis of highly saturated nitrile elastomers. These elastomers are typically produced through the polymerization of acrylonitrile and butadiene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired properties of the elastomer.

Industrial Production Methods

In industrial settings, the production of elastomeric materials involves large-scale polymerization reactors where the monomers are polymerized under controlled conditions. The resulting polymer is then processed into various forms, such as sheets, rods, or custom shapes, depending on the application. The materials undergo rigorous testing to ensure they meet the NORSOK M-710 standard requirements.

Chemical Reactions Analysis

Types of Reactions

Elastomeric materials that meet the NORSOK M-710 standard undergo various chemical reactions, including:

    Oxidation: Exposure to oxygen or other oxidizing agents can lead to the formation of oxidation products.

    Reduction: Reduction reactions can occur in the presence of reducing agents.

    Substitution: Substitution reactions can occur when certain atoms or groups in the polymer chain are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen, hydrogen, and various chemical agents. The conditions for these reactions vary depending on the specific application and the desired properties of the elastomer.

Major Products Formed

The major products formed from these reactions include oxidized or reduced elastomers, which may have altered mechanical or chemical properties. These products are carefully analyzed to ensure they meet the performance requirements of the NORSOK M-710 standard.

Scientific Research Applications

Elastomeric materials that meet the NORSOK M-710 standard have a wide range of scientific research applications, including:

    Chemistry: Used in the development of new sealing materials and the study of polymer chemistry.

    Biology: Employed in the design of biocompatible materials for medical devices.

    Medicine: Used in the production of medical seals and gaskets that require high performance and reliability.

    Industry: Widely used in the oil and gas industry for sealing applications in harsh environments.

Comparison with Similar Compounds

Elastomeric materials that meet the NORSOK M-710 standard are unique in their ability to withstand harsh conditions and maintain their sealing properties. Similar compounds include:

    Fluoroelastomers: Known for their chemical resistance and high-temperature stability.

    Perfluoroelastomers: Offer excellent chemical resistance but may have lower mechanical properties compared to nitrile elastomers.

    Silicone Elastomers: Provide good temperature resistance but may not perform as well in aggressive chemical environments.

The uniqueness of NORSOK M-710 compliant materials lies in their balanced properties of chemical resistance, mechanical strength, and durability in harsh environments.

Properties

CAS No.

637-01-4

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c1-11(2)9-5-7-10(8-6-9)12(3)4;/h5-8H,1-4H3;1H

InChI Key

DNRUPOAHVJBDJE-UHFFFAOYSA-N

Isomeric SMILES

C[NH+](C)C1=CC=C(C=C1)[NH+](C)C.[Cl-].[Cl-]

SMILES

CN(C)C1=CC=C(C=C1)N(C)C.Cl.Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C)C.Cl

637-01-4

physical_description

Beige powder;  [Sigma-Aldrich MSDS]

Pictograms

Irritant

Related CAS

13327-28-1

Synonyms

Blue, Wurster
Blue, Wurster's
Reagent, Wurster's
Tetramethylphenylenediamine
Wurster Blue
Wurster Reagent
Wurster's Blue
Wurster's Reagent
Wursters Blue
Wursters Reagent

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Reactant of Route 2
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Reactant of Route 3
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Reactant of Route 4
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Reactant of Route 5
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride
Reactant of Route 6
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride

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